6-Chloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride
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Overview
Description
6-Chloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride is a chemical compound belonging to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride typically involves the chlorination of benzimidazole derivatives. One common method includes the reaction of 6-chlorobenzimidazole with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) to facilitate the chlorination process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of benzimidazole derivatives with reduced chlorine content.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), potassium thiolate (KSR), and sodium alkoxide (NaOR). These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.
Scientific Research Applications
6-Chloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms in the compound enhance its binding affinity to these targets, leading to the modulation of biological pathways. For example, in antimicrobial applications, the compound can inhibit the activity of key enzymes involved in bacterial cell wall synthesis, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride
- 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride
Uniqueness
6-Chloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chlorine atoms enhances its reactivity and potential for functionalization, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
89218-85-9 |
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Molecular Formula |
C8H7Cl3N2 |
Molecular Weight |
237.5 g/mol |
IUPAC Name |
6-chloro-2-(chloromethyl)-1H-benzimidazole;hydrochloride |
InChI |
InChI=1S/C8H6Cl2N2.ClH/c9-4-8-11-6-2-1-5(10)3-7(6)12-8;/h1-3H,4H2,(H,11,12);1H |
InChI Key |
WHKZLQYQNSCAQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)CCl.Cl |
Origin of Product |
United States |
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